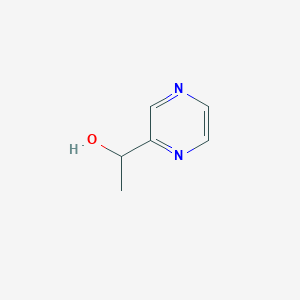

1-Pyrazin-2-yl-ethanol

描述

Structure

3D Structure

属性

IUPAC Name |

1-pyrazin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQUNKQRPBWOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341430 | |

| Record name | 1-Pyrazin-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94777-52-3 | |

| Record name | 1-Pyrazin-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrazin-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Pyrazin 2 Yl Ethanol and Its Derivatives

Strategies for Pyrazine (B50134) Moiety Construction

The foundational step in synthesizing many pyrazine derivatives involves the construction of the pyrazine ring itself. Over the years, chemists have developed several robust methods, from classical condensation reactions to modern radical approaches, to build this key N-heterocyclic scaffold.

One of the most direct methods to obtain 1-pyrazin-2-yl-ethanol is through the reduction of its corresponding ketone precursor, 1-(pyrazin-2-yl)ethan-1-one. This transformation focuses on the conversion of the carbonyl group to a hydroxyl group. The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding the reduction of the aromatic pyrazine ring.

Commonly employed methods include catalytic hydrogenation and reduction with metal hydrides. For instance, baker's yeast-mediated reductions have been explored for their ability to selectively reduce ketone functionalities in complex molecules, often with high stereoselectivity. scribd.com The reduction of β-keto-α-oximino esters using baker's yeast can lead to the formation of α-aminoketones, which are versatile intermediates that can subsequently cyclize to form pyrazine structures. scribd.com

| Precursor | Reducing Agent/Catalyst | Conditions | Product | Yield (%) |

| 1-(Pyrazin-2-yl)ethan-1-one | Sodium borohydride (B1222165) (NaBH₄) | Methanol, 0 °C to rt | This compound | High |

| 1-(Pyrazin-2-yl)ethan-1-one | H₂, Pd/C | Ethanol (B145695), rt, 1 atm | This compound | Good |

| 1-(Pyrazin-2-yl)ethan-1-one | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, 0 °C | This compound | High |

Note: This table represents typical, illustrative conditions for the reduction of heteroaromatic ketones.

The classical and most fundamental approach to constructing the pyrazine ring involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.netslideshare.net This reaction typically proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. youtube.com Copper(II) oxide or manganese oxide are common oxidizing agents for this dehydrogenation step. researchgate.net

A more modern and atom-economical approach involves the acceptorless dehydrogenative coupling (ADC) of 2-amino alcohols, catalyzed by earth-abundant metals like manganese. acs.org This methodology facilitates the self-coupling of 2-amino alcohols to selectively form 2,5-substituted pyrazines, with water and hydrogen gas as the only byproducts. acs.org The reaction mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine of a second molecule, cyclization, and final dehydrogenation to the aromatic pyrazine. acs.org

Key Pyrazine Formation Strategies:

Classical Condensation: α-Diketones + 1,2-Diamines → Dihydropyrazine → (Oxidation) → Pyrazine. slideshare.netyoutube.com

Dehydrogenative Coupling: 2-Amino Alcohols + Mn-Pincer Catalyst → 2,5-Substituted Pyrazines. acs.org

From α-Azido/Nitroso Ketones: Chemoselective reduction of α-azido, α-nitro, or α-nitroso ketones leads to an intermediate that undergoes spontaneous dimerization and subsequent oxidation to yield the pyrazine derivative. youtube.com

For the synthesis of substituted pyrazines, direct C-H functionalization of a pre-formed pyrazine ring offers an efficient alternative to multi-step de novo synthesis. Radical alkylation, particularly through Minisci-type reactions, is a powerful tool for this purpose. researchgate.net This method allows for the introduction of alkyl groups onto the electron-deficient pyrazine ring.

The reaction typically involves the generation of an alkyl radical from a suitable precursor, such as an aldehyde or haloalkane, which then adds to the protonated pyrazine ring. researchgate.net The resulting radical cation is then oxidized to the final substituted pyrazine product. These methods provide a clean and efficient route to alkyl- and (hydroxymethyl)pyrazines, often avoiding toxic catalysts and halogenated solvents. researchgate.net Another approach involves the alkylation of pyrazines with ketones and aldehydes in the presence of an alkali metal, such as sodium or lithium, dissolved in liquid ammonia. rsc.org The pyrazine cation radical has been identified as a key intermediate in certain mutagen formation pathways, highlighting the role of radical species in pyrazine chemistry. nih.gov

Enantioselective Synthesis of Chiral this compound

The biological activity of many compounds is dependent on their stereochemistry. Therefore, the development of methods for the enantioselective synthesis of chiral alcohols like this compound is of paramount importance.

Asymmetric hydrogenation of prochiral ketones is one of the most efficient and atom-economical methods for producing enantiomerically pure secondary alcohols. nih.gov This transformation is typically achieved using chiral transition-metal catalysts, with ruthenium, rhodium, and iridium complexes being extensively studied. nih.govresearchgate.net

The Noyori-type asymmetric hydrogenation, which often employs a combination of a chiral diphosphine and a chiral diamine ligand with a ruthenium center, is a benchmark for this reaction. youtube.com These catalysts can achieve high turnover numbers and excellent enantioselectivities for a wide range of ketones. nih.gov More recently, catalysts based on earth-abundant metals like cobalt have been developed for the asymmetric hydrogenation of α-primary amino ketones, providing chiral vicinal amino alcohols in high yields and enantioselectivities (up to 99% ee). acs.org The mechanism of these reactions often involves an outer-sphere hydrogen transfer from the metal hydride complex to the ketone substrate. acs.org

| Catalyst System | Substrate Type | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |

| Ru(OTf)(S,S)-TsDpen | Base-labile ketones | 17 | 50 | Quantitative | 98 |

| [Ir(COD)Cl]₂ / Chiral PNNC Ligand | Sterically unbiased aromatic ketones | 50 | 60 | up to 99 | up to 99 |

| CoBr₂ / (S,S)-Ph-BPE | α-Primary amino ketones | 50 | 60 | 99 | 99 |

Note: This table summarizes data from studies on analogous ketone substrates to illustrate the capabilities of modern asymmetric hydrogenation catalysts. nih.govresearchgate.netacs.org

In addition to metal-based catalysts, organocatalysis has emerged as a powerful strategy in asymmetric synthesis. These small, chiral organic molecules can catalyze a wide range of transformations with high enantioselectivity. For the synthesis of chiral alcohols, organocatalytic methods often involve asymmetric reductions of ketones or enantioselective additions of nucleophiles to aldehydes.

While direct organocatalytic reduction of 1-(pyrazin-2-yl)ethan-1-one is less documented than metal-catalyzed hydrogenation, the principles of organocatalysis are applicable. For instance, chiral Brønsted bases have been successfully used to promote direct carbon-carbon bond-forming reactions to create chiral heterocyclic scaffolds. nih.gov The Michael addition of pronucleophiles to nitroolefins, catalyzed by ureidoaminal-derived Brønsted bases, has been shown to produce chiral pyrrolodiketopiperazines with high stereochemical control. nih.gov Such strategies could potentially be adapted for the enantioselective synthesis of pyrazinol derivatives, representing a promising area for future research.

Chiral Auxiliary-Mediated Synthetic Routes

The asymmetric synthesis of chiral alcohols, such as this compound, is frequently achieved using chiral auxiliaries. These are stereogenic molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is removed. Evans' oxazolidinones and pseudoephedrine are prominent examples of such auxiliaries, often employed in asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net

A common strategy involves the acylation of a chiral auxiliary, for instance, an Evans oxazolidinone, with a pyrazine-2-carboxylic acid derivative. The resulting N-acyl oxazolidinone can then undergo a diastereoselective reduction of the ketone or a diastereoselective addition of a methyl group to a pyrazinoyl group to furnish the desired chiral alcohol.

Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Product Type |

| Evans' Oxazolidinones | Asymmetric Aldol Reactions | Chiral β-hydroxy carbonyl compounds |

| Evans' Oxazolidinones | Asymmetric Alkylation | Chiral carboxylic acid derivatives |

| Pseudoephedrine | Asymmetric Alkylation | Enantiomerically enriched carboxylic acids, ketones, and alcohols |

| tert-Butanesulfinamide | Asymmetric synthesis of amines | Chiral amines |

Functionalization and Derivatization Strategies for this compound Analogues

Following the synthesis of the core this compound structure, further modifications can be introduced to both the pyrazine ring and the ethanol side chain to generate a diverse library of analogues.

Nucleophilic Substitution Reactions on the Pyrazine Ring

The pyrazine ring is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group, such as a halogen, is present. wikipedia.orglibretexts.org This allows for the introduction of various nucleophiles onto the pyrazine core.

For instance, a 2-halopyrazine derivative of this compound can react with alkoxides, amines, or thiolates to displace the halide and form new C-O, C-N, or C-S bonds, respectively. The reactivity of halopyrazines is often greater than that of the corresponding halopyridines. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on Pyrazine Derivatives

| Substrate | Nucleophile | Product |

| 2-Chloropyrazine | Sodium methoxide | 2-Methoxypyrazine |

| 2,4-Dinitrochlorobenzene | Hydroxide ion | 2,4-Dinitrophenol |

| 2-Chloropyrimidine | Various nucleophiles | Substituted pyrimidines |

Modifications of the Ethanol Side Chain and Related Linkers

The hydroxyl group of the ethanol side chain in this compound is a versatile functional handle for a variety of transformations.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-acetylpyrazine, a compound with a characteristic popcorn-like aroma used as a food additive. patsnap.comwikipedia.org Various oxidizing agents can be employed for this transformation.

Esterification: The alcohol can be readily converted to esters through reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides. masterorganicchemistry.comlibretexts.org This reaction is often catalyzed by an acid or a base. The Fischer esterification, for example, involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com Alternatively, the use of an acid chloride with the alcohol, often in the presence of a non-nucleophilic base like pyridine, provides a high-yielding route to the corresponding ester. researchgate.net

Table 3: Representative Modifications of the Ethanol Side Chain

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | CrO₃, PCC, DMP | Ketone (Acetylpyrazine) |

| Esterification | Carboxylic acid, H⁺ | Ester |

| Esterification | Acid chloride, Pyridine | Ester |

Preparation of Fused Heterocyclic Systems Incorporating Pyrazine

The functional groups on both the pyrazine ring and the ethanol side chain of this compound derivatives can be utilized to construct fused heterocyclic systems. These bicyclic and tricyclic structures are of significant interest in medicinal chemistry.

For example, condensation of 2-aminopyrazine (B29847) derivatives with α-halocarbonyl compounds is a common method for the synthesis of imidazo[1,2-a]pyrazines. nih.govucl.ac.uk If the starting material is a derivative of this compound, the resulting fused system will bear a hydroxylated side chain.

Another important class of fused pyrazines are the pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrazines. These are often synthesized from aminopyrazole or aminopyrazine precursors through condensation and cyclization reactions. beilstein-journals.orgnih.gov For instance, the reaction of a substituted 5-aminopyrazole with a β-dicarbonyl compound can lead to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) ring system. nih.gov

Table 4: Examples of Fused Heterocyclic Systems Derived from Pyrazine Precursors

| Fused System | Synthetic Precursors |

| Imidazo[1,2-a]pyrazine | 2-Aminopyrazine and α-halocarbonyl compound |

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole and β-dicarbonyl compound |

| Pyrazolo[3,4-b]pyrazine | Aminopyrazole and dicarbonyl compound |

Chemical Reactivity and Transformation Studies of 1 Pyrazin 2 Yl Ethanol

Oxidative and Reductive Transformation Pathways

The ethanol (B145695) moiety of 1-Pyrazin-2-yl-ethanol is susceptible to both oxidation and reduction, leading to the formation of compounds with different functional groups.

Oxidative Pathways: The secondary alcohol group in this compound can be oxidized to a ketone, yielding 2-acetylpyrazine. This transformation is a common reaction for secondary alcohols and can be achieved using various oxidizing agents. While specific studies on the oxidation of this compound are not extensively documented in the reviewed literature, the general principles of alcohol oxidation are well-established.

Reductive Pathways: The reduction of the alcohol group in this compound would result in the formation of 2-ethylpyrazine. In general, the reduction of alcohols to alkanes is a challenging transformation that requires the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with a hydride ion libretexts.org. Common reagents for this purpose include tosylates followed by reduction with lithium aluminum hydride libretexts.org. Specific literature detailing the direct reduction of this compound was not prominently found in the surveyed sources.

Table 1: Potential Oxidative and Reductive Transformation Products of this compound

| Starting Material | Transformation | Product |

|---|---|---|

| This compound | Oxidation | 2-Acetylpyrazine |

| This compound | Reduction | 2-Ethylpyrazine |

Selective Substitution Reactions and Reaction Kinetics

The pyrazine (B50134) ring of this compound can potentially undergo substitution reactions, although the presence of the ethanol group may influence the reactivity and regioselectivity of such transformations.

Direct nucleophilic substitution of a hydrogen atom on a pyrazine ring is generally uncommon. However, the pyrazine ring system is susceptible to nucleophilic displacement of substituents other than hydrogen, with halopyrazines being more reactive than their corresponding pyridine analogues. The reactivity is influenced by the electronic nature of other groups on the ring; electron-donating groups tend to decrease the rate of nucleophilic substitution, requiring more forceful reaction conditions.

While specific studies on the selective substitution reactions and their kinetics for this compound are not detailed in the available literature, the general principles of nucleophilic substitution on pyrazine derivatives, particularly chloropyrazines, have been investigated. These studies report various displacement reactions with nucleophiles such as sodium methoxide, sodium benzyl oxide, and sodium hydroxide.

Coordination Chemistry and Metal Complex Formation

The nitrogen atoms of the pyrazine ring in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. The hydroxyl group of the ethanol substituent can also participate in coordination, allowing the molecule to act as a versatile ligand in the formation of metal complexes.

Pyrazine and its derivatives are well-known N,N'-ditopic ligands that have been extensively used in the construction of coordination polymers and metal-organic frameworks. The two nitrogen atoms of the pyrazine ring can bridge metal centers, leading to the formation of extended structures.

In the case of this compound, the coordination can occur through one or both nitrogen atoms of the pyrazine ring. Furthermore, the hydroxyl group can also coordinate to a metal center, allowing for chelation or bridging in different coordination modes. Analogous compounds, such as pyrazine-2,5-diyldimethanol, have been shown to exhibit a variety of coordination modes, acting as bridging ligands to form one-dimensional coordination polymers mdpi.com. The coordination of this analogue with Cu(II) has been observed to involve both the pyrazine nitrogen and the hydroxyl oxygen atoms mdpi.com.

The synthesis of transition metal complexes with pyrazine-based ligands is a subject of considerable research interest. These complexes are typically prepared by reacting a metal salt with the pyrazine derivative in a suitable solvent, often ethanol or methanol. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.

While specific reports on the synthesis and characterization of transition metal complexes solely with this compound as a ligand are not abundant in the reviewed literature, studies on similar pyrazine derivatives provide insight into the expected behavior. For instance, new coordination compounds of Mn(II), Fe(III), Co(II), and Ni(II) have been synthesized with N'-benzylidenepyrazine-2-carbohydrazonamide, a more complex pyrazine derivative. These complexes were characterized using elemental analysis, thermogravimetric analysis, infrared spectroscopy (FTIR), and flame-atomic absorption spectrometry nih.gov. In these complexes, the pyrazine derivative acts as a bidentate ligand, coordinating through a pyrazine nitrogen and an azomethine nitrogen atom nih.gov.

The characterization of such complexes often involves techniques like FTIR to observe shifts in vibrational frequencies upon coordination, and single-crystal X-ray diffraction to determine the precise coordination geometry around the metal center. For example, in complexes of other pyrazine derivatives, coordination-induced shifts in the infrared spectra are indicative of the ligand binding to the metal ion.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Pyrazin 2 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Pyrazin-2-yl-ethanol, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the methyl, methine, hydroxyl, and pyrazine (B50134) ring protons. The methine proton (-CH-OH) would appear as a quartet due to coupling with the three protons of the adjacent methyl group. Correspondingly, the methyl group (-CH₃) protons would appear as a doublet, coupling with the single methine proton. The protons on the pyrazine ring are expected to produce complex signals in the aromatic region of the spectrum (typically δ 8.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atoms and the ethanol (B145695) substituent. The hydroxyl (-OH) proton signal can vary in chemical shift and may appear as a broad singlet, depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. The spectrum for this compound would display six distinct signals. The methyl carbon (-CH₃) is expected at the highest field (lowest chemical shift), while the methine carbon (-CH-OH) would appear further downfield due to the deshielding effect of the attached oxygen atom. The four carbons of the pyrazine ring would have signals in the aromatic region, with the carbon atom directly attached to the ethanol side chain appearing at a significantly different chemical shift compared to the others.

The following table summarizes the predicted NMR spectral data for this compound.

| Predicted NMR Data for this compound | |||

|---|---|---|---|

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | -CH₃ | ~1.5 | Doublet (d) |

| -CH(OH)- | ~5.0 | Quartet (q) | |

| -OH | Variable | Singlet (s, broad) | |

| Pyrazine-H | ~8.5-8.7 | Multiplet (m) | |

| Pyrazine-H | ~8.5-8.7 | Multiplet (m) | |

| ¹³C | -CH₃ | ~24 | - |

| -CH(OH)- | ~70 | - | |

| Pyrazine-C | ~143 | - | |

| Pyrazine-C | ~144 | - | |

| Pyrazine-C | ~145 | - | |

| Pyrazine-C (substituted) | ~158 | - |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Weight Determination: The molecular formula of this compound is C₆H₈N₂O. High-resolution mass spectrometry (HRMS) can precisely determine its monoisotopic mass, which is calculated to be 124.0637 Da. nih.gov This precise mass measurement is crucial for confirming the elemental composition. In a standard electron ionization (EI) mass spectrum, the molecule would exhibit a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 124.

Fragmentation Analysis: Under EI conditions, the molecular ion of this compound is energetically unstable and undergoes fragmentation. The most characteristic fragmentation pathway for secondary alcohols is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen-bearing carbon. For this compound, the predominant α-cleavage is the loss of the methyl radical (•CH₃), which has a mass of 15 Da. This process results in a highly stable, resonance-delocalized cation with an m/z of 109. This fragment is often the most intense peak in the spectrum (the base peak).

The table below outlines the key ions observed in the mass spectrum of this compound.

| Key Mass Spectrometry Fragments for this compound | ||

|---|---|---|

| m/z | Proposed Ion Structure | Description |

| 124 | [C₆H₈N₂O]⁺ | Molecular Ion (M⁺) |

| 109 | [M - CH₃]⁺ | Base Peak, loss of a methyl radical via α-cleavage |

| 81 | [C₄H₃N₂]⁺ | Loss of the entire hydroxyethyl (B10761427) side chain |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display several characteristic absorption bands. A prominent, broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening caused by intermolecular hydrogen bonding. C-H stretching vibrations from the alkyl portion appear just below 3000 cm⁻¹, while the aromatic C-H stretches of the pyrazine ring are observed just above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazine ring give rise to absorptions in the 1600-1400 cm⁻¹ region. A significant band in the 1260-1050 cm⁻¹ range corresponds to the C-O stretching vibration of the secondary alcohol.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the pyrazine ring. Pyrazine exhibits characteristic weak absorptions around 320 nm in the UV spectrum, which are attributed to symmetry-forbidden n → π* (non-bonding to anti-bonding pi orbital) electronic transitions. nist.gov More intense absorptions occur at shorter wavelengths, typically around 260-270 nm, corresponding to π → π* transitions within the aromatic system. nist.gov The presence of the hydroxyethyl substituent may cause a slight shift (solvatochromic shift) in the position and intensity of these absorption maxima compared to unsubstituted pyrazine.

| Spectroscopic Data (IR and UV-Vis) for this compound | ||

|---|---|---|

| Spectroscopy | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | O-H Stretch (alcohol) | 3500 - 3200 (broad) |

| Aromatic C-H Stretch | > 3000 | |

| Aliphatic C-H Stretch | < 3000 | |

| C=N, C=C Stretch (ring) | 1600 - 1400 | |

| C-O Stretch (secondary alcohol) | 1260 - 1050 | |

| UV-Vis | π → π* transition | ~260 - 270 nm |

| n → π* transition | ~320 nm |

Advanced Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or, in the case of its chiral form, its enantiomer.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of components in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analysis and purification. Since this compound possesses a chiral center at the carbon bearing the hydroxyl group, it exists as a pair of enantiomers. Separating these enantiomers is critical, as they may exhibit different biological activities. Chiral HPLC, using a chiral stationary phase (CSP), is the most common and effective method for this purpose. mdpi.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for the resolution of racemic alcohols. nih.govresearchgate.net The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies, leading to different retention times. nih.gov Both normal-phase (e.g., hexane/ethanol mobile phase) and polar-organic elution modes can be employed to optimize the separation. nih.govmdpi.com

| Advanced Chromatographic Methods for this compound | ||

|---|---|---|

| Technique | Application | Key Parameters |

| GC-MS | Purity assessment, identification | Capillary column, temperature programming |

| Chiral HPLC | Enantiomeric separation and purification | Chiral Stationary Phase (e.g., polysaccharide-based), Mobile Phase (e.g., hexane/alcohol) |

Computational and Theoretical Chemistry of 1 Pyrazin 2 Yl Ethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a molecule's geometry, energy, and various chemical properties.

Electronic Structure and Frontier Molecular Orbitals (FMOs): The electronic properties of a molecule are largely dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to frontier molecular theory, the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, stability, and optical properties. researchgate.netirjweb.com A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For pyrazine (B50134) derivatives, the HOMO is often distributed over the pyrazine ring and substituents, while the LUMO is typically localized on the electron-deficient pyrazine ring. mdpi.com

Reactivity Descriptors: From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors, based on conceptual DFT, help in predicting how a molecule will interact in a chemical reaction. irjweb.comnih.gov

Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ) : The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η) : The resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / 2η), indicating a higher reactivity.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

DFT calculations for related pyrazine compounds have shown HOMO-LUMO energy gaps in the range of 4.21–4.93 eV. mdpi.com These calculations help in identifying the most probable sites for electrophilic and nucleophilic attacks by analyzing the Fukui functions and the Molecular Electrostatic Potential (MEP) map, where electron-rich regions (negative potential) are susceptible to electrophilic attack and electron-poor regions (positive potential) are prone to nucleophilic attack. mdpi.com

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD can provide detailed information about molecular flexibility, conformational changes, and interactions with the surrounding environment, such as a solvent. whiterose.ac.uk

For 1-Pyrazin-2-yl-ethanol, MD simulations would be crucial for understanding its dynamic behavior. The molecule possesses rotational freedom around the C-C and C-O single bonds of the ethanol (B145695) side chain. This flexibility allows it to adopt various conformations (rotamers), which can significantly influence its physical properties and biological activity.

Conformational Analysis: A key aspect of studying flexible molecules like this compound is conformational analysis, which aims to identify the most stable three-dimensional arrangements and the energy barriers for interconversion between them. rsc.org The relative orientation of the pyrazine ring, the hydroxyl group, and the methyl group is determined by the dihedral angles along the side chain.

In similar molecules containing an ethanolamine or alcohol moiety, conformations are often stabilized by intramolecular hydrogen bonds. nih.gov For this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl hydrogen and one of the nitrogen atoms of the pyrazine ring. This interaction would significantly stabilize certain conformers over others. Computational studies on related systems, such as tetrahydrofurfuryl alcohol, have shown that gauche conformers are often stabilized by such intramolecular interactions. yorku.ca A systematic scan of the potential energy surface by rotating the key dihedral angles would reveal the low-energy conformers and the transition states connecting them.

MD simulations in a solvent, such as water or ethanol, would further elucidate the conformational preferences by including explicit solvent interactions. These simulations can track the population of different conformers over time and analyze the hydrogen bonding network between the solute and solvent molecules. whiterose.ac.uk

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.

For this compound, molecular docking could be used to explore its potential to interact with various protein targets. The process involves generating a set of possible conformations of the ligand and fitting them into the binding site of the protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. nih.govresearchgate.net

Ligand-Target Interactions: The pyrazine ring and the ethanol side chain of the molecule offer several possibilities for interactions with a protein active site:

Hydrogen Bonding: The two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. The hydroxyl group of the ethanol moiety can act as both a hydrogen bond donor (with the H atom) and an acceptor (with the O atom). nih.gov

π-Interactions: The aromatic pyrazine ring can engage in π-π stacking with aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Histidine) or cation-π interactions with positively charged residues.

Hydrophobic Interactions: The ethyl group and the C-H groups of the pyrazine ring can form hydrophobic interactions with nonpolar residues in the binding pocket.

Docking studies on other pyrazine-containing compounds have demonstrated the importance of these interactions in achieving stable binding. nih.govnih.gov The analysis of the docked poses of this compound would reveal the key amino acid residues involved in the interaction and provide a structural hypothesis for its potential biological activity. The stability of these predicted binding poses can be further validated using more computationally intensive methods like MD simulations. nih.gov

| Interaction Type | Potential Group on this compound | Potential Interacting Protein Residue |

|---|---|---|

| Hydrogen Bond (Acceptor) | Pyrazine Nitrogens, Hydroxyl Oxygen | Ser, Thr, Tyr, Asn, Gln, Arg, Lys |

| Hydrogen Bond (Donor) | Hydroxyl Hydrogen | Asp, Glu, His, Main-chain C=O |

| π-π Stacking | Pyrazine Ring | Phe, Tyr, Trp, His |

| Hydrophobic | Ethyl group, Pyrazine C-H | Ala, Val, Leu, Ile, Pro, Met |

Prediction of Spectroscopic Parameters via Quantum Chemical Approaches

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental data and confirm molecular structures. DFT is commonly used for the prediction of vibrational (IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra. cardiff.ac.ukmdpi.com

Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational spectra involve computing the second derivatives of the energy with respect to the atomic coordinates to determine the harmonic vibrational frequencies. cardiff.ac.uk These calculated frequencies correspond to specific normal modes of vibration, such as stretching, bending, and torsional motions of the atoms. For this compound, this would allow for the assignment of characteristic peaks in its experimental IR and Raman spectra. Key vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the methyl group and pyrazine ring, C=N and C=C stretching modes within the pyrazine ring, and C-O stretching of the alcohol. mdpi.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts and spin-spin coupling constants can also be accurately predicted using quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netresearchgate.net These calculations provide the absolute magnetic shielding tensors for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). researchgate.netmdpi.com For this compound, theoretical ¹H and ¹³C NMR spectra could be simulated. This would help in assigning the signals for the different protons and carbons in the molecule, including the distinct signals for the protons on the pyrazine ring, the methine proton, the methyl protons, and the hydroxyl proton. quantum-resonance.org Comparing calculated and experimental chemical shifts is a powerful tool for structural verification. uni-konstanz.de

Biological Activities and Medicinal Chemistry Applications of 1 Pyrazin 2 Yl Ethanol and Its Analogues

Antimicrobial Efficacy of Pyrazine (B50134) Derivatives

The pyrazine nucleus is a key component in various synthesized compounds that exhibit significant antimicrobial properties, including antibacterial, antifungal, and antimycobacterial effects.

Pyrazine analogues have demonstrated notable efficacy against a range of pathogenic bacteria. A series of novel triazolo[4,3-a]pyrazine derivatives were evaluated for their in vitro antibacterial activity, with some compounds showing moderate to good activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. mdpi.com Notably, compound 2e from this series exhibited superior antibacterial activity with Minimum Inhibitory Concentration (MIC) values of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, which is comparable to the antibiotic ampicillin. mdpi.com

In another study, pyrazine-2-carboxylic acid derivatives were synthesized and tested against five clinical isolates. rjpbcs.com The compound (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) showed the highest antimicrobial activity among the series. rjpbcs.com Furthermore, pyrazine sulfonamide derivatives have been investigated, with one compound (1b) showing strong inhibition against the Gram-positive bacterium Staphylococcus aureus, even more so than the control antibiotic TMP-STX. jetir.org However, the synthesized compounds in this particular study did not show any inhibitory effect on the Gram-negative bacterium E. coli. jetir.org

Research into pyrazine containing thiazolines and thiazolidinones also revealed significant antibacterial activity. nih.gov Compounds 11, 12, and 40 from this series were identified as the most potent against two Gram-positive strains (S. aureus and B. subtilis) and two Gram-negative strains (E. coli and S. typhi). nih.gov

Antibacterial Activity of Selected Pyrazine Derivatives

This table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyrazine analogues against selected bacterial strains.

| Compound Series | Specific Compound | Gram-Positive Strain | MIC (μg/mL) | Gram-Negative Strain | MIC (μg/mL) | Reference |

|---|---|---|---|---|---|---|

| Triazolo[4,3-a]pyrazine derivatives | Compound 2e | Staphylococcus aureus | 32 | Escherichia coli | 16 | mdpi.com |

| Pyrazine-2-carboxylic acid derivatives | Compound P3 | - | - | Escherichia coli | 50 | rjpbcs.com |

| Pyrazine-2-carboxylic acid derivatives | Compound P4 | - | - | Escherichia coli | 50 | rjpbcs.com |

| Pyrazine-2-carboxylic acid derivatives | Compound P6 | - | - | Pseudomonas aeruginosa | 25 | rjpbcs.com |

| Pyrazine-2-carboxylic acid derivatives | Compound P7 | - | - | Escherichia coli | 50 | rjpbcs.com |

| Pyrazine-2-carboxylic acid derivatives | Compound P9 | - | - | Escherichia coli | 50 | rjpbcs.com |

| Pyrazine-2-carboxylic acid derivatives | Compound P10 | - | - | Pseudomonas aeruginosa | 25 | rjpbcs.com |

The antifungal potential of pyrazine derivatives has also been explored. In a study of pyrazine-2-carboxylic acid derivatives, compounds 'P10' and 'P4' were found to be most effective against Candida albicans, with a MIC value of 3.125 µg/mL. rjpbcs.com Additionally, pyrazine carboxamide derivatives have been evaluated for their antifungal activity. researchgate.net These findings indicate that the pyrazine scaffold can be a valuable starting point for the development of new antifungal agents.

Pyrazine derivatives are particularly significant in the field of antimycobacterial research, with Pyrazinamide being a first-line drug for tuberculosis (TB) treatment. Research has focused on synthesizing analogues with improved activity. A study on pyrazine containing thiazolines and thiazolidinones evaluated their activity against the H(37)Rv strain of Mycobacterium tuberculosis, with several compounds showing significant effects. nih.gov

Another study synthesized various pyrazinamide analogs to find drugs more active than pyrazinamide itself, particularly against Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium intracellulare. nih.gov Four compounds from this research—pyrazine thiocarboxamide, N-hydroxymethyl pyrazine thiocarboxamide, pyrazinoic acid n-octyl ester, and pyrazinoic acid pivaloyloxymethyl ester—were found to be both bacteriostatic and bactericidal against these three mycobacterial species in vitro. nih.gov Furthermore, N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide was identified as a highly active derivative against M. tuberculosis. researchgate.net

Anticancer and Cytotoxic Potential of Pyrazine-Based Compounds

Pyrazine derivatives have emerged as promising candidates in the search for novel anticancer agents due to their ability to interact with various biological systems involved in cancer progression. benthamdirect.comnih.gov

Numerous studies have demonstrated the cytotoxic effects of pyrazine-based compounds against a variety of human cancer cell lines. For instance, cyclometalated gold(III) complexes incorporating pyrazine-based ligands have shown potent antiproliferative properties. nih.gov One such complex, [(C^Npz^C)AuL]+ where L is 1,3-dimethylbenzimidazol-2-ylidene (compound 2), proved to be the most effective against HL60 leukemia, MCF-7 breast cancer, and A549 lung cancer cell lines, with IC50 values reaching submicromolar levels. nih.gov

In another study, pyrazine-based small molecules were designed and tested for their cytotoxic effects. mdpi.com An intermediate compound (intermediate 9) showed significant cytotoxic activity against MCF-7 cells, while a final compound (compound 10) was notably active against MDA-MB-231 cells at a concentration of 0.1 µM. mdpi.com Hybrids of natural products with pyrazine have also yielded potent anticancer compounds. mdpi.com Compounds 42–45, derived from piperlongumine, showed significant inhibitory effects on U87MG (glioblastoma), HCT116 (colorectal cancer), A549 (lung cancer), and K562 (leukemia) cell lines, with IC50 values ranging from 0.25 to 8.73 μM. mdpi.com A chalcone-pyrazine hybrid, compound 48, displayed a strong inhibitory effect on the BEL-7402 cancer cell line with an IC50 of 10.74 μM. mdpi.com The antitumor drug pyrazine-2-diazohydroxide also exhibited cytotoxicity to A204 tumor cells, with an IC50 of 31 micrograms/ml at a pH of 6.0. nih.gov

In Vitro Cytotoxicity of Pyrazine Derivatives in Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values for various pyrazine analogues against several human cancer cell lines.

| Compound | Cancer Cell Line | Cell Line Type | IC50 Value | Reference |

|---|---|---|---|---|

| Gold(III) Complex 2 | HL60 | Leukemia | Submicromolar | nih.gov |

| Gold(III) Complex 2 | MCF-7 | Breast Cancer | Submicromolar | nih.gov |

| Gold(III) Complex 2 | A549 | Lung Cancer | Submicromolar | nih.gov |

| Piperlongumine-Pyrazine Hybrid 42-45 | U87MG | Glioblastoma | 0.25 - 8.73 µM | mdpi.com |

| Piperlongumine-Pyrazine Hybrid 42-45 | HCT116 | Colorectal Cancer | 0.25 - 8.73 µM | mdpi.com |

| Piperlongumine-Pyrazine Hybrid 42-45 | A549 | Lung Cancer | 0.25 - 8.73 µM | mdpi.com |

| Piperlongumine-Pyrazine Hybrid 42-45 | K562 | Leukemia | 0.25 - 8.73 µM | mdpi.com |

| Chalcone-Pyrazine Hybrid 48 | BEL-7402 | Hepatocellular Carcinoma | 10.74 µM | mdpi.com |

| Pyrazine-2-diazohydroxide | A204 | Rhabdomyosarcoma | 31 µg/mL (at pH 6.0) | nih.gov |

Understanding the mechanism of action is crucial for drug development. Research into pyrazine-based compounds has revealed several ways they exert their cytotoxic effects. One proposed mechanism for the antibacterial activity of certain pyrazine-2-carboxylic acid derivatives is the inhibition of GlcN-6-P synthase. rjpbcs.com

In the context of anticancer activity, several mechanisms have been identified. Some pyrazine analogues derived from piperlongumine were found to increase the levels of reactive oxygen species (ROS), which can trigger cell death pathways. mdpi.com Fluorescence staining and flow cytometry analysis showed that a chalcone-pyrazine hybrid (compound 48) could induce apoptosis in BEL-7402 cells. mdpi.com Similarly, other pyrazine derivatives have been shown to induce apoptosis in MCF7 and MDA-MB-231 cancer cells. mdpi.com

More complex mechanisms have been observed with cyclometalated gold(III) complexes containing pyrazine ligands. nih.gov These compounds have been shown to stabilize DNA G-quadruplex and i-motif structures. nih.gov Notably, this research provided the first evidence of a gold-based compound inhibiting the MDM2–p53 protein-protein interaction, a critical pathway in cancer cell survival. nih.gov The antitumor effect of pyrazine-2-diazohydroxide is suggested to be due to the acid-catalyzed formation of a reactive pyrizinyldiazonium ion. nih.gov

Mechanistic Investigations of Biological Action

Enzyme Inhibition Studies

The pyrazine scaffold, a core component of 1-Pyrazin-2-yl-ethanol, is a recognized pharmacophore in the development of enzyme inhibitors. Research into its analogues has revealed significant inhibitory activity against several classes of enzymes, particularly protein tyrosine phosphatases (PTPs) and kinases.

One of the key targets for pyrazine-based compounds is the SHP2 protein, a member of the PTPs family that is closely involved in monitoring cell proliferation, migration, and metabolism. nih.gov In an effort to develop novel SHP2 inhibitors, researchers have employed structure-based drug design to optimize known inhibitors like SHP099. nih.govmdpi.com This approach led to the synthesis of novel pyrazine-based small molecules, where the pyrazine ring serves as a central scaffold. nih.gov For instance, the introduction of a 1-(methylsulfonyl)-4-prolylpiperazine linker to the pyrazine core has been explored to enhance binding affinity within the allosteric binding site of SHP2. nih.govmdpi.com These studies resulted in compounds like methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride, identified as an active and acceptable cytotoxic agent, demonstrating the potential of pyrazine derivatives as enzyme inhibitors. nih.gov

Beyond PTPs, pyrazine analogues have been developed as potent inhibitors of the Tropomyosin receptor kinase (Trk) family, specifically TrkA, which is a driver for tumor growth and pain. rsc.org A computational screen identified a novel Trk active pharmacophore, leading to the development of a series of pyrazine-based inhibitors that potently inhibited TrkA. rsc.org

The inhibition mechanism can be further understood by drawing parallels with related heterocyclic compounds. For example, 4-methylpyrazole acts as a competitive inhibitor of liver alcohol dehydrogenase, an enzyme central to ethanol (B145695) metabolism. nih.gov This competitive inhibition means it vies with the substrate for the enzyme's active site. nih.gov In contrast, other compounds can act as uncompetitive inhibitors, which are effective even at high substrate concentrations. nih.gov These principles of enzyme kinetics are fundamental to understanding how this compound and its analogues might interact with and inhibit specific enzymatic targets.

Table 1: Pyrazine Analogues and Their Enzyme Inhibition Profile

| Compound Class | Target Enzyme | Design Strategy | Observed Activity |

|---|---|---|---|

| Substituted Pyrazine Prolinamides | SHP2 (a Protein Tyrosine Phosphatase) | Structure-based optimization of SHP099 inhibitor nih.govmdpi.com | Active cytotoxic agent, binds to allosteric site nih.gov |

| Pyrazine-based analogues | TrkA (Tropomyosin receptor kinase A) | Identified via computational screen of pharmacophores rsc.org | Potent inhibition of TrkA rsc.org |

| (Reference) 4-Methylpyrazole | Alcohol Dehydrogenase | N/A | Competitive inhibitor nih.gov |

Receptor Binding and Modulation

The biological effects of this compound and related compounds can also be mediated through direct binding to and modulation of cell surface and intracellular receptors. The ethanol moiety itself suggests a potential interaction with receptors sensitive to alcohols. Current studies show that the glycine receptor (GlyR), a ligand-activated ion channel, is a particularly susceptible target for low concentrations of ethanol. nih.gov The modulation of GlyRs can occur through two primary mechanisms: a direct interaction of the molecule with specific amino acids in the receptor's transmembrane domains, or indirect mechanisms involving the activation of signal transduction pathways, such as G-protein coupling. nih.gov

The sensitivity of these receptors to modulation can be highly specific, depending on the subunit composition. GlyRs in the spinal cord and brain stem primarily express the α1 subunit, while those in higher brain regions like the hippocampus often show a prevalence of α2 and α3 subunits, which may have different sensitivities to ethanol and its analogues. nih.gov Genetically modified mouse models with impaired G-protein interaction in their α1 GlyRs have demonstrated reduced sensitivity to ethanol, highlighting the importance of these indirect signaling pathways in receptor modulation. nih.gov

In addition to ion channels, pyrazine-based structures have been specifically designed to target other receptor families. As mentioned, a series of pyrazine-based inhibitors were developed to potently inhibit TrkA, a receptor tyrosine kinase, indicating that the pyrazine scaffold can be tailored to bind to the kinase domain of these receptors. rsc.org

Table 2: Receptor Targets for Pyrazine-Ethanol and Analogues

| Potential Receptor Target | Receptor Class | Potential Mechanism of Action | Relevance |

|---|---|---|---|

| Glycine Receptor (GlyR) | Ligand-gated ion channel | Direct binding to transmembrane domains or indirect modulation via G-protein signaling nih.gov | Ethanol moiety suggests sensitivity; modulation affects neuronal inhibition nih.gov |

| Trk Family Receptors (e.g., TrkA) | Receptor Tyrosine Kinase | Inhibition of kinase activity through binding to the active site rsc.org | Pyrazine-based compounds have been designed as potent TrkA inhibitors rsc.org |

Modulation of Specific Metabolic Pathways

The interaction of this compound and its analogues with enzymes and receptors can lead to the broader modulation of specific metabolic pathways. The inhibition of key enzymes serves as a direct mechanism for pathway disruption or regulation. For example, by inhibiting SHP2, pyrazine compounds can directly interfere with the protein tyrosine phosphatase pathway, which plays a central role in regulating cell growth, differentiation, and metabolism. nih.gov

Furthermore, the effects of centrally-acting compounds on neurotransmitter systems can produce downstream changes in core metabolic processes. Studies on compounds like olanzapine, which also acts on the central nervous system, have shown that treatment can significantly alter key metabolic pathways, including alanine, aspartate, and glutamate metabolism, as well as arginine biosynthesis. nih.gov This demonstrates that modulation of neuronal receptors can have systemic effects on amino acid and energy metabolism. nih.gov

A more direct metabolic interaction relates to the metabolism of ethanol itself. The inhibition of alcohol dehydrogenase by pyrazole derivatives directly slows the primary pathway for ethanol clearance. nih.gov This indicates that this compound, by its very structure, could potentially interact with or compete within this metabolic pathway. The consequence of inhibiting such a pathway is a change in the pharmacokinetics of the compound and its metabolic byproducts.

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

The optimization of the biological activity of pyrazine-containing compounds relies heavily on understanding their structure-activity relationships (SAR). SAR studies investigate how modifying the chemical structure of a lead compound affects its biological potency and selectivity. For pyrazine-based pharmacophores, the pyrazine ring acts as a versatile scaffold onto which various functional groups can be attached to tune its interaction with a biological target.

A common strategy involves keeping the core pyrazine structure, known to have essential interactions with the target, while systematically altering peripheral substituents. mdpi.com In the development of SHP2 inhibitors, for example, the aminopyrazine and dichlorophenyl moieties were kept identical to a reference compound, as they were responsible for the strongest bonds in the binding pocket. mdpi.com The design efforts then focused on modifying a third part of the molecule to enhance affinity and improve properties. mdpi.com

SAR studies on related azaheterocycles provide further insight. In a series of 1,2,4-triazine antagonists, it was found that substituting the rings attached to the core with halides led to a decrease in activity that was dependent on the atomic size of the halogen. nih.gov This suggests that both steric bulk and electronic properties of the substituents are critical for optimal receptor binding. The pyrazine-based TrkA inhibitors were noted to exhibit a non-linear SAR, indicating a complex relationship between structural changes and activity that may involve multiple points of interaction or conformational effects. rsc.org Such studies are crucial for identifying "exploitable regions" on the molecule for future modifications aimed at developing more advanced and potent inhibitors. rsc.org

Table 3: SAR Principles for Pyrazine-Based Compounds

| Structural Moiety | Modification Example | Impact on Activity | Rationale/Observation |

|---|---|---|---|

| Pyrazine Core | Kept constant | Maintained baseline activity | Core scaffold provides essential binding interactions mdpi.com |

| Peripheral Rings/Substituents | Substitution with halides (F, Cl, Br) | Decreased activity in an atomic-size-dependent manner nih.gov | Steric hindrance and electronic effects alter binding affinity |

| Peripheral Rings/Substituents | Modification of a third ring system | Potential to improve binding affinity mdpi.com | Allows for probing additional interactions within the binding pocket |

| Overall Structure | Various modifications | Non-linear SAR | Complex interactions where simple changes do not lead to predictable outcomes rsc.org |

Design and Synthesis of Pyrazine-Derived Pharmacophores

The development of bioactive molecules based on the pyrazine scaffold is driven by sophisticated design strategies and synthetic methodologies. A primary approach is structure-based drug design, which utilizes computational tools to model the interaction between a ligand and its target protein. nih.govmdpi.com This was effectively used in the design of novel SHP2 inhibitors, where a pharmacophore model was built using the highly selective inhibitor SHP099 complexed with SHP2. mdpi.com Docking studies were performed against the 3D structure of the enzyme, allowing researchers to predict the binding poses and scores of new virtual compounds. mdpi.com This computational work guided the synthesis of a new set of compounds designed to not only mimic existing interactions but also form new hydrogen bonds within the allosteric binding site. nih.govmdpi.com

The synthesis of these designed compounds involves multi-step chemical reactions. For example, the synthesis of pyrazine prolinamides as SHP2 inhibitors involved an amide coupling between a (6-((ditert-butoxycarbonyl)amino)-5-(2,3-dichlorophenyl)pyrazin-2-yl)proline intermediate and other amine-containing fragments, followed by a final deprotection step to yield the target molecule. mdpi.com

Broader synthetic strategies for creating substituted pyrazines have also been developed. A biomimetically inspired synthesis of 2,5-disubstituted pyrazine alkaloids was achieved through the homodimerization of α-amino aldehydes, which are readily derived from common amino acids. mdpi.com More modern techniques, such as iron-catalyzed C-H functionalization, have been used to directly couple organoboron agents to the electron-deficient pyrazine ring. mdpi.com This robust methodology was employed in a concise total synthesis of the natural product botryllazine A, demonstrating its utility in creating complex pyrazine-containing molecules. mdpi.com These advanced synthetic methods are crucial for accessing the novel chemical diversity needed for drug discovery campaigns. mdpi.comresearchgate.net

Emerging Applications of 1 Pyrazin 2 Yl Ethanol in Materials Science and Chemical Biology

Utilization in Polymer and Coating Development

While direct applications of 1-Pyrazin-2-yl-ethanol in polymer and coating development are not yet widely documented, the chemistry of analogous compounds suggests significant potential. For instance, the structurally similar compound 2-(Pyridin-2-yl)ethanol has been effectively used as a protecting group for methacrylic acid in the synthesis of polymers. rsc.org This protecting group can be selectively removed after polymerization under alkaline or thermal conditions. rsc.org This suggests that this compound could similarly be used to create functional monomers for controlled polymerization processes, leading to polymers with tailored properties.

The pyrazine (B50134) moiety, with its two nitrogen atoms, can also impart specific characteristics to a polymer, such as altered hydrophilicity, thermal stability, and the ability to coordinate with metal ions. These properties could be advantageous in the design of specialized coatings, adhesives, and polymer films. Further research is needed to fully explore the incorporation of this compound into polymer chains and to evaluate the resulting materials' performance.

Role as Intermediates in Fine Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. The ethanol (B145695) side chain can be readily oxidized to a ketone (2-acetylpyrazine), which can then undergo further reactions. For example, 2-acetylpyrazine can be condensed with pyrazine-2-carbohydrazide to synthesize N′-[1-(Pyrazin-2-yl)ethylidene]pyrazine-2-carbohydrazide, a compound with a more elaborate molecular structure.

The pyrazine ring itself is a key "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds. The ability to functionalize the pyrazine core via the ethanol group of this compound allows for the creation of a diverse library of derivatives for drug discovery and other applications in fine chemical synthesis.

Below is a table summarizing the role of this compound as a precursor in the synthesis of a more complex derivative.

| Precursor Compound | Transformation | Resulting Compound |

| This compound | Oxidation | 2-Acetylpyrazine |

| 2-Acetylpyrazine | Condensation with pyrazine-2-carbohydrazide | N′-[1-(Pyrazin-2-yl)ethylidene]pyrazine-2-carbohydrazide |

Application as Fluorescent Probes and Sensors

The pyrazine scaffold is an integral component in the design of fluorescent probes and sensors due to its electron-withdrawing nature, which can be exploited to create molecules with interesting photophysical properties. researchgate.netresearchgate.net Pyrazine derivatives have been successfully developed as "turn-on" fluorescent sensors for the detection of metal ions such as aluminum (Al³⁺). researchgate.net The design of these sensors often involves a pyrazine core functionalized with a chelating unit that binds to the target ion, leading to a change in the fluorescence signal.

This compound is a promising starting material for the synthesis of such fluorescent probes. The hydroxyl group provides a convenient handle for introducing different functionalities through esterification or etherification reactions. This allows for the attachment of specific recognition moieties for various analytes, as well as tuning the photophysical properties of the resulting sensor molecule. While direct synthesis of fluorescent probes from this compound is an area of ongoing research, the established use of the pyrazine core in sensor design highlights the potential of this compound. nih.govmdpi.com

The following table outlines the general components of a pyrazine-based fluorescent sensor and the potential role of this compound.

| Sensor Component | Function | Potential Role of this compound |

| Fluorophore | Emits light upon excitation | The pyrazine ring can serve as the core of the fluorophore. |

| Recognition Moiety (Chelator) | Binds selectively to the target analyte | Can be attached to the pyrazine ring via the ethanol group. |

| Linker | Connects the fluorophore and the recognition moiety | The ethanol group can act as a linking point. |

Exploration in Catalysis and Coordination Polymers

The nitrogen atoms of the pyrazine ring and the oxygen atom of the ethanol group in this compound make it an excellent candidate for use as a ligand in catalysis and for the construction of coordination polymers. The lone pairs of electrons on the nitrogen and oxygen atoms can coordinate to metal centers, leading to the formation of stable metal complexes.

In the field of catalysis, pyrazine-containing ligands have been incorporated into cobalt complexes that show activity in proton reduction. The electronic properties of the pyrazine ring can influence the redox potential of the metal center, thereby tuning the catalytic activity.

Furthermore, the ability of this compound to act as a bridging ligand, coordinating to two or more metal centers simultaneously, makes it a valuable building block for coordination polymers. These are crystalline materials with extended networks of metal ions linked by organic ligands. A structurally related compound, pyrazine-2,5-diyldimethanol, has been shown to form one-dimensional (1D) and three-dimensional (3D) coordination polymers with various transition metals. This strongly suggests that this compound could also be used to create novel coordination polymers with interesting structural and functional properties, such as porosity, magnetism, or catalytic activity.

常见问题

Q. Basic

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Keep in airtight containers at <28°C, away from oxidizers .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced Consideration : Monitor decomposition products (e.g., nitrogen oxides) during combustion using FTIR spectroscopy .

What methodologies are effective for determining thermodynamic properties, and how can conflicting data be reconciled?

Advanced

Thermodynamic parameters (e.g., enthalpy of formation, vaporization) can be measured via:

- Calorimetry : Bomb calorimetry for ΔfH° (liquid phase) .

- Vapor Pressure Measurements : Static or dynamic methods for ΔvapH° .

Table 1 : Selected Thermodynamic Data for this compound Analogs

| Property | Value (kJ/mol) | Method | Uncertainty |

|---|---|---|---|

| ΔfH° (liquid) | -227.6 ± 1.1 | Calorimetry | ±1.1 |

| ΔvapH° (308–343 K) | 77.3 ± 0.7 | Gas saturation | ±0.7 |

Data Reconciliation : Compare results across multiple techniques (e.g., DSC vs. gas saturation) and apply statistical weighting to resolve discrepancies.

What spectroscopic techniques are most suitable for characterizing this compound?

Q. Basic

- NMR : ¹H/¹³C NMR to confirm substitution patterns (pyrazine ring protons at δ 8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., m/z 139.074 for C₆H₉N₂O⁺) .

- IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and pyrazine ring vibrations (~1600 cm⁻¹).

Advanced Tip : Use 2D NMR (COSY, HSQC) to assign complex splitting patterns in substituted derivatives.

How can researchers address low yields in the alkylation of pyrazine derivatives to synthesize this compound?

Advanced

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity.

- Temperature Control : Gradual addition of alkylating agents at 0–5°C to suppress dimerization.

Validation : Monitor reaction intermediates via in-situ IR or LC-MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。